molecular formula C23H26Cl2N2O B1662571 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride CAS No. 874882-93-6

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride

Cat. No.: B1662571
CAS No.: 874882-93-6
M. Wt: 417.4 g/mol
InChI Key: HZRPUQURUAXOHB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of L-741,742 hydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for L-741,742 hydrochloride are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

L-741,742 hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

L-741,742 hydrochloride has several scientific research applications, including:

Mechanism of Action

L-741,742 hydrochloride exerts its effects by selectively binding to and antagonizing the dopamine D4 receptor. This interaction inhibits the receptor’s activity, leading to a decrease in dopamine-mediated signaling pathways. The molecular targets involved include the dopamine D4 receptor, and the pathways affected are those related to dopamine neurotransmission .

Comparison with Similar Compounds

L-741,742 hydrochloride is unique due to its high selectivity for the dopamine D4 receptor compared to other dopamine receptor antagonists. Similar compounds include:

These compounds share the common feature of targeting the dopamine D4 receptor but differ in their chemical structures, binding affinities, and pharmacological profiles.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O.ClH/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18;/h2-10,19H,11-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRPUQURUAXOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042599
Record name L-741,742 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874882-93-6
Record name L-741742 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874882936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-741742 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Y3N86U2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
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5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
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5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
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5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
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5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
Reactant of Route 6
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride

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